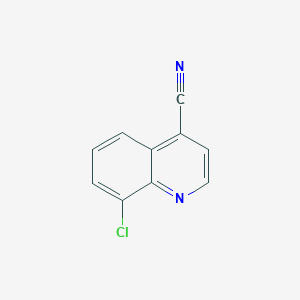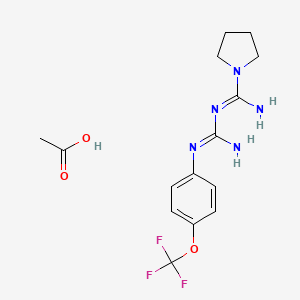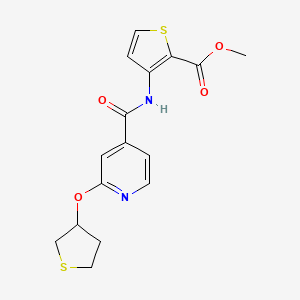
8-Chloroquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.62 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including this compound, has been reported in the literature . The synthesis involves various methods and chemical reactions, including the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 8th position and a carbonitrile group at the 4th position .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitrile derivatives have been extensively studied . These reactions involve the chloro substituent at the 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position .科学的研究の応用
Exploration of Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 8-Chloroquinoline-4-carbonitrile. Through density functional theory (DFT) and time-dependent DFT, the research highlighted these compounds' potential as efficient multifunctional materials for various applications due to their favorable electronic and optical properties Irfan et al., 2020.
Synthesis and Chemical Reactivity
Mekheimer et al. (2019) provided a comprehensive review on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, covering various synthetic methods and chemical reactions. This review underscores the chemical versatility of these compounds, enabling the production of biologically active compounds through diverse types of reactions Mekheimer et al., 2019.
Facile Synthesis of Derivatives
Elkholy and Morsy (2006) discussed the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, showcasing the reactivity of this compound towards various reagents. This highlights its utility in synthesizing complex molecules with potential antimicrobial activity Elkholy & Morsy, 2006.
Fluorescent Compounds for Spectroscopic Studies
Singh et al. (2017) synthesized and studied a new fluorescent compound containing a 1,2,3-triazole moiety and 7-chloroquinolin-4-yl group. This research demonstrates the potential of this compound derivatives in developing new materials with valuable photophysical and nonlinear optical properties Singh et al., 2017.
Antimicrobial Activity of Pyran Derivatives
Rbaa et al. (2019) synthesized new pyran derivatives based on 8-hydroxyquinoline, showing potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This illustrates the biomedical relevance of derivatives of this compound in developing new antibacterial agents Rbaa et al., 2019.
作用機序
Target of Action
It is structurally similar to chloroquine, which is known to inhibit the action of heme polymerase in malarial trophozoites
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to accumulate toxic heme, leading to the death of the parasite .
Safety and Hazards
将来の方向性
Quinoline and its derivatives have gained significant attention in scientific research and industry due to their versatile applications . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Chloroquinoline-4-carbonitrile could involve further exploration of its potential applications in drug discovery and development .
生化学分析
Biochemical Properties
It is known that quinoline derivatives, which 8-Chloroquinoline-4-carbonitrile is a part of, have been used in various biochemical reactions . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Preliminary studies suggest that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that chloroquine, a related compound, is metabolized into less toxic derivatives such as hydroxychloroquine .
特性
IUPAC Name |
8-chloroquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHCJWAQRWRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949535-26-6 |
Source


|
| Record name | 8-chloroquinoline-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)

![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)
![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)

![ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2838843.png)

![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)
![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)
